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molecular formula C11H15IO3 B8317529 1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

1,3-Dimethoxy-5-iodo-2-isopropoxybenzene

Cat. No. B8317529
M. Wt: 322.14 g/mol
InChI Key: RCPSDRJJPDSUIK-UHFFFAOYSA-N
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Patent
US06787653B2

Procedure details

Under nitrogen, 10 mL (159 mmol) of a 1.59 mol/L hexane solution of n-butyl lithium and a solution of 23.0 g (71.4 mmol) of 1-iodo-4-isopropoxy-3,5-dimethoxybenzene in anhydrous tetrahydrofuran (100 ml) were added dropwise to anhydrous tetrahydrofuran cooled in a dry ice-methanol bath, and the mixture was stirred for 30 minutes. After addition of 20 mL (87 mmol) of triisopropyl borate, the reaction mixture was stirred for 15 minutes and the dry ice-methanol bath was removed. With stirring, the reaction mixture was allowed to warm to room temperature over about 1.5 hours. After addition of water (4 mL, 200 mmol), the mixture was concentrated under reduced pressure and the residue was dissolved in a 1 mol/L aqueous sodium hydroxide solution (200 mL). After washing with heptane (20 mL) and chloroform (3×15 mL), the resulting solution was stirred in an ice bath, followed by dropwise addition of 35 mL (420 mmol) of concentrated hydrochloric acid. The mixture was stirred with ice cooling for 2.5 hours. The precipitates were collected by filtration, washed with 0.1 mol/L hydrochloric acid and water and air-dried overnight, whereby 16 g of crude crystals were obtained. A solution of crude crystals in tetrahydrofuran (50 mL) was dried over magnesium sulfate and then concentrated under reduced pressure to about 25 mL. The residue heated to about 80° C. was stirred, and heptane (15 mL) was added. After stirring at room temperature and then, in an ice bath, precipitates were collected by filtration and washed with tetrahydrofuran-heptane (1:10:3×7.5 mL), whereby 12.75 g of 4-isopropoxy-3,5-dimethoxyphenylboronic acid was obtained as a colorless crystalline powder (mp: 211.5° C. (decomposed), yield: 71%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
C([Li])CCC.I[C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH:16]([CH3:18])[CH3:17])=[C:9]([O:19][CH3:20])[CH:8]=1.[B:21](OC(C)C)([O:26]C(C)C)[O:22]C(C)C.O.Cl>O1CCCC1.CCCCCC>[CH:16]([O:15][C:10]1[C:11]([O:13][CH3:14])=[CH:12][C:7]([B:21]([OH:26])[OH:22])=[CH:8][C:9]=1[O:19][CH3:20])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
23 g
Type
reactant
Smiles
IC1=CC(=C(C(=C1)OC)OC(C)C)OC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice-methanol bath
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the dry ice-methanol bath was removed
STIRRING
Type
STIRRING
Details
With stirring
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a 1 mol/L aqueous sodium hydroxide solution (200 mL)
WASH
Type
WASH
Details
After washing with heptane (20 mL) and chloroform (3×15 mL)
STIRRING
Type
STIRRING
Details
the resulting solution was stirred in an ice bath
STIRRING
Type
STIRRING
Details
The mixture was stirred with ice cooling for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with 0.1 mol/L hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
whereby 16 g of crude crystals were obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A solution of crude crystals in tetrahydrofuran (50 mL) was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to about 25 mL
TEMPERATURE
Type
TEMPERATURE
Details
The residue heated to about 80° C.
STIRRING
Type
STIRRING
Details
was stirred
ADDITION
Type
ADDITION
Details
heptane (15 mL) was added
STIRRING
Type
STIRRING
Details
After stirring at room temperature
CUSTOM
Type
CUSTOM
Details
in an ice bath, precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran-heptane (1:10:3×7.5 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C=C1OC)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.75 g
YIELD: CALCULATEDPERCENTYIELD 74.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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